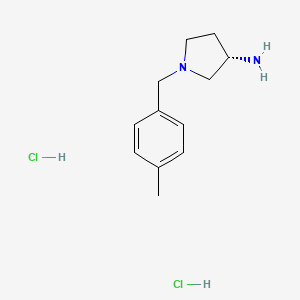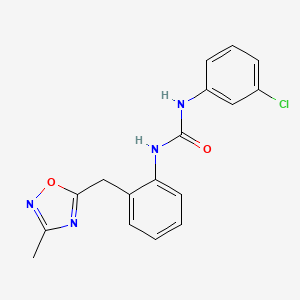
(S)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride, also known as MPD, is a chemical compound that has been widely used in scientific research. It is a chiral molecule that belongs to the class of psychoactive substances known as designer drugs. MPD has been found to possess a range of interesting properties that make it useful in various fields of study, including neuroscience, pharmacology, and medicinal chemistry. In
Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Quinolone Antibacterials : (S)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride has been used in the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines. These compounds are important intermediates in the preparation of quinolone antibacterials (Schroeder et al., 1992).
Antiproliferative and Antiviral Activities : Research has explored the antiproliferative and antiviral activities of compounds derived from pyrrolidine, indicating their potential in medical applications (Pudlo et al., 1990).
Src Kinase Inhibitor for Anti-tumor Activity : The compound has been investigated for its role in the discovery of potent, orally active Src kinase inhibitors with demonstrated activity in human tumor cell lines and animal models (Noronha et al., 2007).
Environmental and Analytical Chemistry
Analysis in Waste and Surface Water : Methods for the determination of aliphatic amines, including pyrrolidine, in waste and surface water have been developed. This is crucial for environmental monitoring and safety assessments (Sacher et al., 1997).
Exposure to Dietary Amines and Nitrate : Research has highlighted the exposure of populations to dietary amines, including methylbenzylamine, potentially linked to increased cancer risks. Understanding the occurrence and effects of such compounds in diets is vital for public health (Siddiqi et al., 1992).
Organic Chemistry and Catalysis
Synthesis of Alkaloids : The compound has been utilized in the synthesis of 2,5‐disubstituted pyrrolidine alkaloids, showcasing its role in the development of complex organic molecules (Costa et al., 2018).
Catalytic Applications : Research has explored the use of pyrrolidine derivatives in catalytic processes, such as in the synthesis of certain Co(III) complexes. This demonstrates its utility in facilitating various chemical reactions (Meghdadi et al., 2011).
properties
IUPAC Name |
(3S)-1-[(4-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-2-4-11(5-3-10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H/t12-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIWZUYGZBWQCM-LTCKWSDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CC[C@@H](C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)sulfonyl]-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2652091.png)
![[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/no-structure.png)
![2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2652097.png)
![4-[(Dibutylamino)methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2652098.png)
![(E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2652099.png)
![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-nitrobenzamide](/img/structure/B2652100.png)
amine dihydrochloride](/img/structure/B2652101.png)
![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2652104.png)

![rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride](/img/structure/B2652108.png)


![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2652112.png)
